molecular formula C27H22FN5O3 B2596380 N-(3,5-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1113119-32-6

N-(3,5-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2596380
CAS RN: 1113119-32-6
M. Wt: 483.503
InChI Key: YTMHBYHOGQHFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22FN5O3 and its molecular weight is 483.503. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds synthesized from the intermediate "2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide" and reactions with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols have demonstrated significant antibacterial activity. This suggests a potential application of related compounds in developing new antibacterial agents. The synthesized compounds were characterized by IR, NMR, Mass spectra, and elemental analysis, indicating a broad utility in the synthesis of biologically active molecules with potential antibacterial properties (Ramalingam et al., 2019).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and evaluated for anti-inflammatory activity. The structural confirmation via 1 H NMR, IR, and Mass spectra, and the assay for anti-inflammatory activity highlight the compound's relevance in medical chemistry research for developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Computational and Pharmacological Evaluation

The computational and pharmacological potential of novel derivatives including the 1,3,4-oxadiazole and pyrazoles have been explored for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research indicates the broad utility of these compounds in drug discovery and development, particularly in evaluating their binding and inhibitory effects across various biological targets (Faheem, 2018).

Antipsychotic Agents

The study of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic potential indicates a unique application in developing new antipsychotic medications. These compounds, through behavioral animal tests, have shown to reduce spontaneous locomotion without interacting with dopamine receptors, a distinctive feature compared to existing antipsychotic agents. This suggests their utility in exploring new therapeutic avenues for psychiatric conditions (Wise et al., 1987).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O3/c1-15-9-16(2)11-20(10-15)30-23(34)14-33-13-22(24(35)21-8-7-17(3)29-26(21)33)27-31-25(32-36-27)18-5-4-6-19(28)12-18/h4-13H,14H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMHBYHOGQHFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC(=C3)C)C)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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